molecular formula C22H23N3O7S B2582329 Rosiglitazone-D5 maleate CAS No. 1215168-64-1

Rosiglitazone-D5 maleate

Cat. No. B2582329
CAS RN: 1215168-64-1
M. Wt: 478.53
InChI Key: SUFUKZSWUHZXAV-APTGLFPKSA-N
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Description

Rosiglitazone is a selective ligand of PPARγ, and has no PPARα-binding action . It is used to treat a type of diabetes mellitus called type 2 diabetes .


Synthesis Analysis

Rosiglitazone-d5 (maleate) is the deuterium labeled Rosiglitazone maleate . High-performance liquid chromatography (HPLC) analyses were performed according to a previously reported method .


Molecular Structure Analysis

Rosiglitazone-d5 (maleate) is the deuterium labeled Rosiglitazone maleate . The molecular weight is 473.5 g/mol . The empirical formula is C18H19N3O3S · C4H4O4 .


Chemical Reactions Analysis

Rosiglitazone is an anti-diabetic drug in the thiazolidinedione class of drugs . It is marketed by the pharmaceutical company GlaxoSmithKline as a stand-alone drug (Avandia) and in combination with metformin (Avandamet) or with glimepiride (Avandaryl) .


Physical And Chemical Properties Analysis

Rosiglitazone is generally well tolerated . Despite rare individual reports of liver function abnormalities in rosiglitazone recipients, the incidence of these in clinical trials (≤2 years’ duration) was similar to that in placebo and active comparator groups .

Scientific Research Applications

Multiunit Floating Drug Delivery System

Rosiglitazone-D5 maleate has been used in the development of a multiunit floating drug delivery system . This system encapsulates the drug into Eudragit® RS100 through a nonaqueous emulsification/solvent evaporation method . The in vitro performances of microspheres were evaluated by yield (%), particle size analysis, drug entrapment efficiency, in vitro floating behavior, surface topography, drug–polymer compatibility, crystallinity of the drug in the microspheres, and drug release studies .

In Vivo Evaluation

The in vivo performance of the optimized formulation was evaluated in streptozotocin-induced diabetic rats . The results showed that floating microspheres could be successfully prepared with good yields (69–75%), high entrapment (78-97%), narrow size distribution, and desired target release with the help of statistical design of experiments from very small number of formulations .

High-Performance Liquid Chromatography (HPLC) Analyses

Rosiglitazone-D5 maleate has been analyzed using high-performance liquid chromatography (HPLC) analyses . This method is equipped with a Jasco HPLC system (JASCO, Japan) equipped with a Jasco-PU-980 pump and a Jasco-UV-975 UV detector (set at the wavelength of 260 nm) and Clarity Lite® software .

4. Formulation and Evaluation of Floating Tablet Rosiglitazone-D5 maleate has been used in the formulation and evaluation of a floating tablet . This floating matrix tablet, after oral administration, was designed to prolong the gastric residence time and thus to increase the bioavailability of the drug and its half life .

USP Reference Standard

Rosiglitazone-D5 maleate is used as a USP reference standard . It is intended for use in specified quality tests and assays as specified in the USP compendia .

6. Development and In Vitro Evaluation of Floating Rosiglitazone Maleate Rosiglitazone-D5 maleate has been used in the development and in vitro evaluation of floating rosiglitazone maleate . This involves in vitro drug release study .

Mechanism of Action

The mechanism of action of rosiglitazone is by activation of the intracellular receptor class of the peroxisome proliferator-activated receptors (PPARs), specifically PPARγ . Rosiglitazone is a selective ligand of PPARγ, and has no PPARα-binding action .

properties

IUPAC Name

(Z)-but-2-enedioic acid;5-[[4-[1,1-dideuterio-2-[pyridin-2-yl(trideuteriomethyl)amino]ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O3S.C4H4O4/c1-21(16-4-2-3-9-19-16)10-11-24-14-7-5-13(6-8-14)12-15-17(22)20-18(23)25-15;5-3(6)1-2-4(7)8/h2-9,15H,10-12H2,1H3,(H,20,22,23);1-2H,(H,5,6)(H,7,8)/b;2-1-/i1D3,11D2;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUFUKZSWUHZXAV-APTGLFPKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCOC1=CC=C(C=C1)CC2C(=O)NC(=O)S2)C3=CC=CC=N3.C(=CC(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N(CC([2H])([2H])OC1=CC=C(C=C1)CC2C(=O)NC(=O)S2)C3=CC=CC=N3.C(=C\C(=O)O)\C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Rosiglitazone-D5 maleate

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